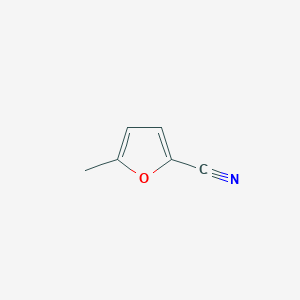

5-Methyl-2-furonitrile

Description

Properties

IUPAC Name |

5-methylfuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c1-5-2-3-6(4-7)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCRBVWSFYTMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348977 | |

| Record name | 5-methyl-2-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13714-86-8 | |

| Record name | 5-methyl-2-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-furonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-2-furonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and reactivity of 5-Methyl-2-furonitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with a furan ring substituted with a methyl and a nitrile group. Its chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO | [1][2] |

| Molecular Weight | 107.11 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 173-176 °C (lit.) | [3] |

| Density | 1.02 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.484 (lit.) | |

| Flash Point | 59.4 °C (138.9 °F) - closed cup | |

| CAS Number | 13714-86-8 | [1][2] |

Table 2: Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 5-methylfuran-2-carbonitrile | [1] |

| SMILES | Cc1ccc(o1)C#N | |

| InChI | 1S/C6H5NO/c1-5-2-3-6(4-7)8-5/h2-3H,1H3 | [1] |

| InChIKey | XGCRBVWSFYTMEC-UHFFFAOYSA-N | [1] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Water | Slightly soluble | Inferred from polarity |

| Ethanol | Miscible | Inferred from polarity |

| Methanol | Miscible | Inferred from polarity |

| Acetone | Miscible | Inferred from polarity |

| Chloroform | Miscible | Inferred from polarity |

| Diethyl Ether | Miscible | Inferred from polarity |

| Toluene | Miscible | Inferred from polarity |

| Hexane | Soluble | Inferred from polarity |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

This protocol describes a common method for the synthesis of this compound from 5-methylfurfural via an aldoxime intermediate.[6][7]

Step 1: Formation of 5-Methylfurfural Oxime

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.091 mol) of 5-methylfurfural in 100 mL of ethanol.[8]

-

In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of hydroxylamine hydrochloride in 20 mL of water.

-

Slowly add the hydroxylamine hydrochloride solution to the 5-methylfurfural solution with continuous stirring.

-

To the resulting mixture, add a solution of 5.5 g (0.138 mol) of sodium hydroxide in 25 mL of water dropwise, maintaining the temperature below 40 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into 300 mL of cold water and collect the precipitated 5-methylfurfural oxime by filtration.

-

Wash the solid with cold water and dry under vacuum.

Step 2: Dehydration of 5-Methylfurfural Oxime to this compound

-

In a round-bottom flask fitted with a reflux condenser, place the dried 5-methylfurfural oxime (from the previous step).

-

Add a dehydrating agent such as acetic anhydride (2-3 equivalents) or thionyl chloride (1.1 equivalents) in an appropriate solvent like pyridine or dimethylformamide (DMF). A catalytic amount of copper acetate monohydrate can also be used.[9]

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Set up a vacuum distillation apparatus with a short path distillation head.[10]

-

Transfer the crude this compound to the distillation flask.

-

Gradually apply vacuum and gently heat the flask using a heating mantle.

-

Collect the fraction boiling at the appropriate temperature and pressure (the literature boiling point is 173-176 °C at atmospheric pressure, so the boiling point under vacuum will be significantly lower).[3]

-

The purified product should be a clear, colorless to pale yellow liquid.

This protocol outlines a general procedure for the quantitative analysis of this compound.[11][12][13][14][15]

-

Sample Preparation: Prepare a standard solution of purified this compound in a suitable solvent (e.g., acetone or ethyl acetate) at a known concentration. Prepare a dilute solution of the sample to be analyzed in the same solvent.

-

GC-MS Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[11][13]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Analysis: Inject a known volume (e.g., 1 µL) of the standard and sample solutions into the GC-MS system. Identify the peak corresponding to this compound by its retention time and mass spectrum. Quantify the amount in the sample by comparing its peak area to that of the standard.

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Table 4: 1H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~7.0 | d | 1H | H3 | [16][17][18] |

| ~6.1 | d | 1H | H4 | [16][17][18] |

| ~2.4 | s | 3H | -CH₃ | [16][17][18] |

Table 5: 13C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~158 | C5 | [19][20][21][22] |

| ~125 | C2 | [19][20][21][22] |

| ~120 | C3 | [19][20][21][22] |

| ~110 | C4 | [19][20][21][22] |

| ~115 | -CN | [19][20][21][22] |

| ~14 | -CH₃ | [19][20][21][22] |

Table 6: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~2230 | Strong | C≡N stretch | [23] |

| ~3100-3000 | Medium | =C-H stretch (furan ring) | [23] |

| ~2950-2850 | Medium | -C-H stretch (methyl group) | [23] |

| ~1600-1500 | Medium | C=C stretch (furan ring) | [23] |

| ~1450 | Medium | -CH₃ bend | [23] |

| ~1020 | Strong | C-O-C stretch (furan ring) | [23] |

Reactivity and Chemical Transformations

This compound exhibits reactivity characteristic of both the furan ring and the nitrile functional group.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 5-methyl-2-furoic acid.[24][25][26]

-

Reduction: The nitrile group can be reduced to a primary amine, 5-methyl-2-furfurylamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions with suitable dienophiles, although the electron-withdrawing nitrile group can affect its reactivity.[5][27][28][29][30]

Biological Activity

While specific biological activity data for this compound is limited, furan derivatives are known to exhibit a wide range of pharmacological properties. Many natural and synthetic furan-containing compounds have demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer activities.[16][31][32][33][34][35] The biological potential of this compound warrants further investigation, particularly in the context of medicinal chemistry and drug discovery.

Safety Information

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[19][31] Work should be conducted in a well-ventilated fume hood.[11][36]

GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

Visualizations

Caption: A representative experimental workflow for the synthesis and purification of this compound.

References

- 1. This compound | C6H5NO | CID 642108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0043598B1 - Process for the transformation of furfural or 5-nitro-furfural into furonitrile or 5-nitro-furonitrile - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. thermoscientific.fr [thermoscientific.fr]

- 15. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. che.hw.ac.uk [che.hw.ac.uk]

- 17. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 18. researchgate.net [researchgate.net]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. bhu.ac.in [bhu.ac.in]

- 21. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. uanlch.vscht.cz [uanlch.vscht.cz]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. A Diels–Alder probe for discovery of natural products containing furan moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes [mdpi.com]

- 30. youtube.com [youtube.com]

- 31. scialert.net [scialert.net]

- 32. Organic Syntheses Procedure [orgsyn.org]

- 33. Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 35. benchchem.com [benchchem.com]

- 36. web.pdx.edu [web.pdx.edu]

5-Methyl-2-furonitrile: A Technical Guide for Researchers

CAS Number: 13714-86-8 Molecular Formula: C₆H₅NO Molecular Weight: 107.11 g/mol [1]

This document provides an in-depth technical overview of 5-Methyl-2-furonitrile, a heterocyclic nitrile that serves as a valuable intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and applications.

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic properties of this compound are summarized below. These data are essential for its identification, purification, and use in synthetic protocols.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 5-methylfuran-2-carbonitrile | [2] |

| Boiling Point | 173-176 °C (lit.) | [1] |

| Density | 1.02 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.484 (lit.) | [1] |

| Flash Point | 59.4 °C (138.9 °F) - closed cup | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks / Signals |

| ¹H NMR | (Predicted) δ 7.1-7.2 (d, 1H, H3), 6.1-6.2 (d, 1H, H4), 2.3-2.4 (s, 3H, -CH₃) |

| ¹³C NMR | (Predicted) δ 158 (C5), 126 (C3), 118 (C4), 114 (-CN), 110 (C2), 14 (-CH₃) |

| Infrared (IR) | (Predicted) ~3100 cm⁻¹ (Aromatic C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~2230 cm⁻¹ (C≡N stretch), ~1580, 1480 cm⁻¹ (Furan ring C=C stretch) |

| Mass Spectrometry (MS) | (Predicted) m/z 107 (M⁺), 106 (M-H)⁺, 78 (M-HCN)⁺ |

Note: Experimental spectral data from a public database was not available. The predicted data is based on typical values for furan derivatives and nitrile-containing compounds. Researchers should obtain experimental data for confirmation.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the dehydration of 5-methylfurfural oxime. This two-step process begins with the formation of the oxime from commercially available 5-methylfurfural, followed by a dehydration reaction to yield the nitrile.

Experimental Protocol: Synthesis from 5-Methylfurfural

Step 1: Synthesis of 5-Methylfurfural Oxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 11.0 g (0.1 mol) of 5-methylfurfural in 100 mL of ethanol.

-

Reagent Addition: To this solution, add a solution of 8.4 g (0.12 mol) of hydroxylamine hydrochloride and 10.6 g (0.1 mol) of sodium carbonate in 50 mL of water.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-methylfurfural oxime as a crude solid, which can be used in the next step without further purification.

Step 2: Dehydration to this compound

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, place the crude 5-methylfurfural oxime (approx. 0.1 mol) and add 150 mL of anhydrous acetonitrile.

-

Reagent Addition: Add 25.5 g (0.25 mol) of acetic anhydride. Cool the mixture in an ice bath and slowly add 1.0 g (0.01 mol) of sulfuric acid as a catalyst.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 80-85 °C) for 2-3 hours. Monitor the reaction completion by TLC.

-

Workup: After cooling, carefully pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acids. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a clear liquid.

Application in Drug Development: Synthesis of APJ Receptor Agonists

This compound is a key intermediate in the synthesis of complex heterocyclic molecules with therapeutic potential. A notable application is in the construction of substituted pyrimidinones that act as agonists for the Apelin Receptor (APJ), a G protein-coupled receptor implicated in cardiovascular diseases. [cite: ]

The synthesis involves the conversion of the furan nitrile to a furan amidine, which then undergoes a cyclocondensation reaction with a malonate derivative to form the central pyrimidinone core.

Plausible Experimental Protocol: Synthesis of 2-(5-Methyl-2-furyl)pyrimidine-4,6-diol

This protocol describes a plausible route to the core heterocyclic structure found in the APJ receptor agonists.

Step 1: Formation of 5-Methyl-2-furanamidine

-

Amidine Synthesis: A solution of this compound in anhydrous ethanol is treated with sodium ethoxide, followed by the addition of ammonium chloride. The mixture is heated to form the corresponding 5-methyl-2-furanamidine hydrochloride. This intermediate is typically used directly in the next step.

Step 2: Cyclocondensation to form the Pyrimidinone Core

-

Reaction Setup: In a round-bottom flask, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under a nitrogen atmosphere.

-

Reagent Addition: Diethyl malonate is added to the sodium ethoxide solution and stirred. Then, the 5-methyl-2-furanamidine hydrochloride prepared in the previous step is added to the mixture.

-

Reaction: The reaction mixture is heated at reflux for 12-18 hours. A precipitate typically forms as the reaction progresses.

-

Workup: After cooling, the solid is collected by filtration. The solid is then dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of 3-4.

-

Purification: The resulting precipitate, 2-(5-methyl-2-furyl)pyrimidine-4,6-diol, is collected by filtration, washed with cold water, and dried under vacuum.

Biological Activity

To date, there is a notable lack of publicly available data on the specific biological activity or toxicological profile of this compound itself. Its primary role in the scientific literature is that of a synthetic intermediate. Researchers should handle this compound with appropriate care, assuming it may have uncharacterized hazardous properties, as indicated by its hazard classifications.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[2]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled).[1]

-

Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312, P302+P352, P304+P340 (Specific first aid measures).[1]

-

Personal Protective Equipment (PPE): Use in a well-ventilated area, preferably a fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. An appropriate respirator may be necessary for handling larger quantities.[1]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-Depth Technical Guide to 5-Methylfuran-2-carbonitrile

IUPAC Name: 5-Methylfuran-2-carbonitrile

This technical guide provides a comprehensive overview of 5-methylfuran-2-carbonitrile, a furan derivative with the chemical formula C6H5NO. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, a plausible synthetic route, and a discussion of the biological activities of structurally related compounds.

Physicochemical and Computed Properties

The properties of 5-methylfuran-2-carbonitrile are summarized below. This data is crucial for its application in chemical synthesis and for predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C6H5NO | [1] |

| Molecular Weight | 107.11 g/mol | [1][2] |

| IUPAC Name | 5-methylfuran-2-carbonitrile | [2] |

| CAS Number | 13714-86-8 | [1] |

| Boiling Point | 173-176 °C | [3] |

| Density | 1.02 g/mL at 25 °C | [3] |

| XLogP3-AA | 1.4 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 107.037113783 Da | [2] |

| Topological Polar Surface Area | 36.9 Ų | [2] |

Synthesis of 5-Methylfuran-2-carbonitrile

A plausible synthetic route to 5-methylfuran-2-carbonitrile starts from the dehydration of sucrose to form 5-methylfurfural, which is then converted to the corresponding nitrile.

This protocol is adapted from a procedure in Organic Syntheses[4].

-

Reaction Setup: In a 12-L round-bottomed flask equipped with a thermometer and a bent glass tube for pressure release, place 6 L of 32% hydrochloric acid.

-

Dissolution of Sugar: Heat the acid to 50°C and dissolve 1 kg of powdered sucrose with shaking.

-

Heating: Rapidly heat the dark solution to 70-72°C and maintain this temperature for 10 minutes.

-

Quenching: Immediately pour the hot solution onto 3 kg of cracked ice in a large earthenware crock, preferably within a fume hood.

-

Reduction: Once the mixture has cooled to room temperature, add 600 g of stannous chloride dihydrate (SnCl₂·2H₂O). Stir the mixture thoroughly for 10 minutes and then let it stand for 24 hours.

-

Filtration and Washing: Filter the acidic liquid with suction through a large Büchner funnel to remove the humus byproducts. Wash the collected solids with two 350-mL portions of water, followed by two 300-mL portions of benzene.

-

Extraction: Extract the filtrate and aqueous washings (approximately 10 L) with benzene, using three 300-mL portions of benzene for every 2 L of the aqueous solution.

-

Washing of Organic Phase: Combine the benzene extracts and wash each portion with two 150-mL portions of 5% sodium carbonate solution, followed by two 100-mL portions of water.

-

Drying and Concentration: Dry the benzene solution with 100-150 g of anhydrous magnesium sulfate. Remove the benzene by distillation until the vapor temperature reaches 85°C.

-

Purification: Transfer the residue to a 250-mL Claisen flask and purify by vacuum distillation. Collect the fraction boiling at 79-81°C at 18 mm Hg. The yield of 5-methylfurfural is 115-125 g (20-22% based on the sucrose).

The conversion of the aldehyde to a nitrile can be achieved via a two-step process involving the formation of an aldoxime followed by dehydration.

-

Formation of 5-Methylfuran-2-aldoxime:

-

Dissolve 5-methylfurfural (1 equivalent) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldoxime.

-

-

Dehydration to 5-Methylfuran-2-carbonitrile:

-

Dissolve the crude 5-methylfuran-2-aldoxime in a suitable solvent such as acetic anhydride.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC for the disappearance of the oxime.

-

After cooling, pour the reaction mixture into ice-water and stir to hydrolyze the excess acetic anhydride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the resulting 5-methylfuran-2-carbonitrile by vacuum distillation.

-

Caption: Synthetic workflow for 5-methylfuran-2-carbonitrile.

Biological Activity of Related Furan Derivatives

While there is limited publicly available information on the specific biological activities of 5-methylfuran-2-carbonitrile, the furan scaffold is a common motif in many biologically active molecules. Research on structurally similar compounds, such as derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate, has demonstrated a range of pharmacological activities.

Studies on derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have shown cytotoxicity against various cancer cell lines and inhibitory activity against pathogenic bacteria. The introduction of different functional groups to the furan ring can significantly modulate these biological effects. For instance, an amine derivative was found to have potent activity against the HeLa cell line[5].

The table below summarizes the in vitro anticancer activity of a derivative of the related compound, methyl-5-(hydroxymethyl)-2-furan carboxylate.

| Compound ID | Derivative of Methyl 5-(hydroxymethyl)-2-furan carboxylate | Cell Line | IC₅₀ (µg/mL) | Reference |

| 8c | (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 | [5][6] |

This data suggests that furan derivatives can be promising scaffolds for the development of new therapeutic agents. The nitrile group in 5-methylfuran-2-carbonitrile could potentially be hydrolyzed or reduced in vivo to an amide or amine, respectively, which might confer biological activity.

Signaling Pathways

Currently, there is no available scientific literature detailing the involvement of 5-methylfuran-2-carbonitrile in any specific biological signaling pathways. Further research would be required to investigate its potential molecular targets and mechanisms of action.

Spectroscopic Analysis Workflow

The unambiguous identification of 5-methylfuran-2-carbonitrile requires a combination of spectroscopic techniques. The following workflow is recommended for the structural elucidation and purity assessment of the synthesized compound.

Caption: Logical workflow for spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key expected signals would include a singlet for the methyl protons, and two doublets for the furan ring protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Expected signals would include peaks for the methyl carbon, the furan ring carbons, and the nitrile carbon.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid sample on an ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Look for characteristic absorption bands, including a sharp peak around 2230-2210 cm⁻¹ for the nitrile (C≡N) stretch, and bands corresponding to C-H and C-O-C stretches of the furan ring.

-

-

Mass Spectrometry (MS):

-

Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

-

Data Acquisition: Set the ionization energy to 70 eV. Scan a mass-to-charge (m/z) range of approximately 40 to 200 amu.

-

Analysis: Identify the molecular ion peak (M⁺) at m/z = 107. Analyze the fragmentation pattern to confirm the structure.

-

References

- 1. scbt.com [scbt.com]

- 2. 5-Methyl-2-furonitrile | C6H5NO | CID 642108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

5-Methyl-2-furonitrile: A Comprehensive Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of 5-Methyl-2-furonitrile, a heterocyclic nitrile with growing interest in the fields of medicinal chemistry and drug development. This document, intended for researchers, scientists, and drug development professionals, details the molecule's fundamental properties, synthesis, and potential therapeutic applications, with a focus on its role as a pharmacophore and bioisostere.

Core Molecular Data

This compound, also known by its IUPAC name 5-methylfuran-2-carbonitrile, is a colorless to light yellow liquid. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₅NO[1] |

| Molecular Weight | 107.11 g/mol [1] |

| CAS Number | 13714-86-8 |

| Boiling Point | 173-176 °C[2] |

| Density | 1.02 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.484[2] |

| Flash Point | 59.4 °C (closed cup)[2] |

Synthesis of this compound: A Two-Stage Experimental Protocol

The synthesis of this compound can be efficiently achieved through a two-stage process commencing with the production of its precursor, 5-methylfurfural, from sucrose, followed by conversion to the nitrile via an aldoxime intermediate.

Stage 1: Synthesis of 5-Methylfurfural from Sucrose

This protocol is adapted from the procedure described in Organic Syntheses.[3]

Materials:

-

Sucrose (powdered)

-

Hydrochloric acid (32%)

-

Stannous chloride crystals (SnCl₂·2H₂O)

-

Benzene

-

Sodium carbonate solution (5%)

-

Anhydrous magnesium or sodium sulfate

Procedure:

-

In a large round-bottomed flask, heat 6 liters of 32% hydrochloric acid to 50°C.

-

With shaking, dissolve 1 kg of powdered sucrose in the heated acid.

-

Rapidly heat the dark-colored solution to 70-72°C and maintain this temperature for ten minutes.

-

Immediately pour the solution onto 3 kg of cracked ice in a large earthenware crock, preferably within a fume hood.

-

Once the mixture has cooled to room temperature, add 600 g of stannous chloride crystals and stir thoroughly for ten minutes. Allow the mixture to stand for 24 hours.

-

Filter the acidic liquid with suction through a large Büchner funnel to remove the humus precipitate. Wash the humus on the filter with two 350-mL portions of water and then with two 300-mL portions of benzene.

-

Extract the 5-methylfurfural from the filtrate and aqueous washings using three 300-mL portions of benzene for every 2 liters of liquid.

-

Combine the benzene extracts and wash them with two 150-mL portions of 5% sodium carbonate solution, followed by two 100-mL portions of water.

-

Dry the benzene solution with 100-150 g of anhydrous magnesium or sodium sulfate.

-

Remove the benzene by distillation until the vapor temperature reaches 85°C.

-

Transfer the residue to a Claisen flask and remove the final traces of benzene under reduced pressure.

-

Collect the 5-methylfurfural product by distillation at 83-85°C/15 mm.

Stage 2: Conversion of 5-Methylfurfural to this compound

This stage involves the formation of an aldoxime from 5-methylfurfural, followed by dehydration to the nitrile. The dehydration of aldoximes to nitriles is a well-established transformation, often employing reagents like acetic anhydride.[4][5]

Materials:

-

5-Methylfurfural (from Stage 1)

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Acetic anhydride

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

Part A: Formation of 5-Methylfurfural Oxime

-

Dissolve 5-methylfurfural in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride.

-

Slowly add a solution of sodium hydroxide while monitoring the pH to maintain basic conditions.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 5-methylfurfural oxime.

Part B: Dehydration to this compound

-

Dissolve the crude 5-methylfurfural oxime in a suitable solvent like dichloromethane or tetrahydrofuran.

-

Add acetic anhydride to the solution. The reaction can be heated to reflux to increase the rate.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by adding a saturated sodium bicarbonate solution until the evolution of gas ceases.

-

Extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Role in Drug Discovery and Development

The furan nucleus is a significant pharmacophore in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6] The nitrile group is also a key functional group in many pharmaceuticals, often acting as a bioisostere for other functional groups like carbonyls or halogens.

The combination of the 5-methylfuran scaffold and the nitrile functionality in this compound makes it an attractive candidate for lead optimization in drug discovery programs. The nitrile group can participate in hydrogen bonding and other polar interactions within a biological target, potentially enhancing binding affinity. Furthermore, the concept of bioisosterism allows for the strategic replacement of other functional groups with a nitrile to improve a drug candidate's pharmacokinetic and pharmacodynamic properties.[5][7]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 5-Methyl-2-furonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 5-Methyl-2-furonitrile, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The information presented herein is intended to support laboratory work, safety assessments, and the development of new synthetic methodologies.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, purification, and use in chemical reactions. The boiling point and density are critical parameters for processes such as distillation and for calculating reaction concentrations.

Data Presentation: Physical Properties of this compound

| Property | Value | Conditions |

| Boiling Point | 173-176 °C | (literature value)[1][2][3][4] |

| Density | 1.02 g/mL | at 25 °C (literature value)[1][2][3] |

| Molecular Formula | C₆H₅NO | |

| Molecular Weight | 107.11 g/mol | [1][3][5][6][7] |

| Flash Point | 59.4 °C | (closed cup)[1][2] |

Experimental Protocols

2.1. Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a convenient and common laboratory technique for determining the boiling point of a small quantity of a liquid.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid within the test tube.

-

Apparatus Setup: The test tube assembly is securely attached to a thermometer. The bulb of the thermometer should be level with the sample. This entire setup is then placed into a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil, ensuring the sample is fully immersed.

-

Heating: The side arm of the Thiele tube is gently and uniformly heated with a Bunsen burner or a micro-burner. The shape of the Thiele tube allows for the circulation of the heating liquid, ensuring a uniform temperature distribution.

-

Observation: As the temperature rises, a slow stream of bubbles will begin to emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

-

Boiling Point Determination: At this point, the heating is discontinued. The liquid will begin to cool. The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[2][5][8]

2.2. Determination of Density: Pycnometer Method

A pycnometer, or specific gravity bottle, is a flask with a precise and known volume used to accurately determine the density of a liquid.

Methodology:

-

Pycnometer Preparation: A clean and dry pycnometer of a known volume is weighed accurately (m₁).

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is carefully inserted, and any excess liquid is wiped from the outside.

-

Weighing with Sample: The pycnometer filled with the sample is weighed again to determine its mass (m₂).

-

Temperature Control: The measurements should be carried out at a constant and known temperature, typically 25 °C, by placing the pycnometer in a temperature-controlled water bath.

-

Calculation: The density (ρ) of the sample is calculated using the following formula:

ρ = (m₂ - m₁) / V

where:

-

ρ is the density of the liquid

-

m₁ is the mass of the empty pycnometer

-

m₂ is the mass of the pycnometer filled with the liquid

-

V is the volume of the pycnometer

-

An alternative and more modern approach involves the use of a digital density meter, which measures the oscillation frequency of a U-tube filled with the sample to determine its density.[3][7][9]

Synthetic Pathway Visualization

A common and plausible synthetic route to this compound involves a two-step process starting from the corresponding aldehyde, 5-methyl-2-furaldehyde. This pathway first involves the formation of an aldoxime, which is then dehydrated to yield the nitrile.

Caption: Synthetic workflow for this compound from 5-Methyl-2-furaldehyde.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. knowledge.reagecon.com [knowledge.reagecon.com]

- 4. 5-Methylfurfural - Wikipedia [en.wikipedia.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

5-Methyl-2-furonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Methyl-2-furonitrile, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document covers the historical discovery and synthesis of the molecule, detailed modern experimental protocols for its preparation, and a thorough characterization of its physicochemical and spectroscopic properties. Quantitative data is presented in structured tables for clarity, and key synthetic pathways are visualized using process flow diagrams.

Introduction

This compound, also known as 5-methylfuran-2-carbonitrile, is a furan derivative characterized by a methyl group at the 5-position and a nitrile group at the 2-position of the furan ring. The furan moiety is a common scaffold in a variety of biologically active compounds and natural products.[1] The introduction of a nitrile group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making this compound an interesting building block for drug discovery and a target for synthetic methodology development.

History and Discovery

The first documented synthesis of this compound appears to be in a 1930 publication in Chemische Berichte by Reichstein.[2] This early work laid the foundation for the exploration of furan chemistry. The historical context of furan chemistry dates back to 1780 with the discovery of 2-furoic acid by Carl Wilhelm Scheele.[1] The early 20th century saw significant advancements in the synthesis and understanding of furan derivatives, driven by the availability of furfural from agricultural byproducts.[1]

Physicochemical Properties

This compound is a colorless to yellow liquid under standard conditions. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO | [3][4][5] |

| Molecular Weight | 107.11 g/mol | [3][4][5] |

| CAS Number | 13714-86-8 | [4][5] |

| Boiling Point | 173-176 °C | [4] |

| Density | 1.02 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.484 | [4] |

| Flash Point | 59.4 °C | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, starting from readily available precursors. A common and effective method involves the conversion of 5-methylfurfural.

Synthesis from 5-Methylfurfural via Oxime Dehydration

This two-step synthesis involves the formation of 5-methylfurfural oxime, followed by its dehydration to the nitrile.

Step 1: Synthesis of 5-Methylfurfural

A detailed, well-established procedure for the synthesis of 5-methylfurfural from sucrose is available in Organic Syntheses.[6]

Experimental Protocol: Synthesis of 5-Methylfurfural [6]

-

In a 12-L round-bottomed flask equipped with a thermometer and a bent glass tube, 6 L of 32% hydrochloric acid is heated to 50°C.

-

1 kg of powdered sugar is dissolved in the warm acid with shaking.

-

The solution is rapidly heated to 70–72°C and maintained at this temperature for ten minutes.

-

The hot solution is immediately poured onto 3 kg of cracked ice in a large earthenware crock.

-

Once cooled to room temperature, 600 g of stannous chloride dihydrate (SnCl₂·2H₂O) is added, and the mixture is stirred for ten minutes, then left to stand for 24 hours.

-

The resulting mixture is filtered with suction to remove humus, which is then washed with water and benzene.

-

The filtrate is extracted with benzene.

-

The combined benzene extracts are washed with 5% sodium carbonate solution and then with water.

-

The benzene solution is dried over anhydrous magnesium or sodium sulfate.

-

Benzene is removed by distillation.

-

The residue is purified by vacuum distillation to yield 5-methylfurfural (boiling point 83–85°C at 15 mm Hg).

Step 2: Conversion of 5-Methylfurfural to this compound

The aldehyde is first converted to its oxime, which is then dehydrated to the nitrile.

Experimental Protocol: Synthesis of this compound

-

Oxime Formation:

-

To a solution of 5-methylfurfural (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) is added.

-

The mixture is stirred at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

-

The reaction mixture is diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 5-methylfurfural oxime.

-

-

Dehydration of the Oxime:

-

The crude 5-methylfurfural oxime is dissolved in a suitable solvent such as acetic anhydride or treated with a dehydrating agent like thionyl chloride or phosphorus pentoxide.

-

The reaction is heated, and the progress is monitored by TLC.

-

Upon completion, the reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution.

-

The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed, dried, and concentrated.

-

The crude this compound is purified by vacuum distillation or column chromatography.

-

Logical Workflow for the Synthesis of this compound from 5-Methylfurfural

Caption: Synthetic pathway from sucrose to this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the methyl protons and the two furan ring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | d | 1H | H-3 |

| ~6.2 | d | 1H | H-4 |

| ~2.4 | s | 3H | -CH₃ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display six signals, corresponding to the six carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-5 |

| ~135 | C-2 |

| ~125 | C-3 |

| ~110 | C-4 |

| ~115 | -C≡N |

| ~14 | -CH₃ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and spectrometer frequency.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, sharp absorption band for the nitrile group.[10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong, Sharp | C≡N stretch |

| ~3100 | Medium | =C-H stretch (furan) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1600, ~1500 | Medium | C=C stretch (furan) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 107. Common fragmentation patterns for furans include the loss of CO and cleavage of the ring.

| m/z | Proposed Fragment |

| 107 | [C₆H₅NO]⁺ (Molecular Ion) |

| 106 | [M-H]⁺ |

| 79 | [M-CO]⁺ |

| 78 | [M-HCN]⁺ |

Potential Applications

While extensive applications of this compound are not yet established, its structure suggests potential utility in several areas of chemical research and development:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The furan scaffold is present in numerous drugs, and the nitrile group can act as a key pharmacophore or be transformed into other functional groups.

-

Materials Science: As a monomer or precursor for the synthesis of novel polymers and functional materials.

Conclusion

This compound is a synthetically accessible furan derivative with a rich history rooted in the early explorations of furan chemistry. This guide has provided a detailed overview of its discovery, synthesis, and comprehensive characterization. The presented experimental protocols and spectroscopic data serve as a valuable resource for researchers and scientists working with this compound, facilitating its use in the development of new pharmaceuticals and materials.

References

- 1. Furan - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C6H5NO | CID 642108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 13714-86-8 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Furanonitrile Functional Group: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The furan ring is a foundational five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry.[1][2] When functionalized with a nitrile (-C≡N) group, the resulting furanonitrile moiety combines the electron-rich aromatic nature of the furan ring with the unique electronic properties and reactivity of the nitrile. This combination gives rise to a versatile building block used in the development of therapeutic agents across a wide range of diseases, including infectious diseases and inflammatory conditions.[3][4] Furanonitrile derivatives are recognized as key pharmacophores with a demonstrated affinity for various biological receptors, making them a subject of significant interest for researchers, scientists, and drug development professionals.[1][5] This guide provides an in-depth overview of the core characteristics of the furanonitrile functional group, including its physicochemical properties, synthesis, and role in drug discovery, supplemented with detailed experimental and computational protocols.

Core Physicochemical Characteristics

The properties of the furanonitrile functional group are a composite of the furan ring and the nitrile substituent. The furan ring is an electron-rich aromatic system, which influences its interactions with biological targets like enzymes and receptors.[1] The nitrile group is strongly polar and can act as a bioisostere for a carbonyl group, a strategy used to improve bioavailability and selectivity in drug design.[6] The nitrile is also relatively robust and is often not metabolized, passing through the body unchanged.[6]

Quantitative Physicochemical Data

Quantitative data provides precise insights into the molecular properties of furanonitriles. The following tables summarize key experimental and computational data for 2-furancarbonitrile and the parent furan ring.

| Property | Value | Source |

| Chemical Formula | C₅H₃NO | NIST[7] |

| CAS Registry Number | 617-90-3 | NIST[7] |

| Ionization Energy | 9.45 eV | Klapstein et al., 1990[8] |

| Ionization Energy | 9.77 ± 0.05 eV | Linda, Marino, et al., 1971[8] |

| Key Mass Spectrum Peaks (m/z) | 39, 63, 91 | NIST[7] |

Table 1.1: Physicochemical Properties of 2-Furancarbonitrile.

| Calculated Property (G4 Level) | Value | Source |

| Enthalpy of Formation | -9.261 kcal/mol | ResearchGate[9] |

| Dipole Moment | 0.71 Debye | ResearchGate[9] |

| Bond Length (C-O) | ~1.36 Å | ResearchGate[9] |

| Bond Length (C=C) | ~1.35 - 1.44 Å | ResearchGate[9] |

| Bond Angle (C-O-C) | ~106.6° | ResearchGate[9] |

Table 1.2: Calculated Properties of the Parent Furan Ring.

Synthesis and Reactivity

The synthesis of furan derivatives can be achieved through various methods, with the Paal-Knorr furan synthesis being one of the most fundamental, involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[10][11] For furanonitriles specifically, a modular approach is often employed, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies.[5] A common strategy involves the condensation of a furan-3-carboxylic acid ester with an acetonitrile anion.[5]

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Synthesis and biological activity studies of furan derivatives | Semantic Scholar [semanticscholar.org]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Furancarbonitrile [webbook.nist.gov]

- 8. 2-Furancarbonitrile [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Paal-Knorr Furan Synthesis [organic-chemistry.org]

An In-depth Technical Guide on the Thermal Decomposition of Furan Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of furan derivatives, compounds of significant interest in biomass-derived fuels, food chemistry, and as building blocks in pharmaceuticals. Understanding their behavior at elevated temperatures is crucial for optimizing industrial processes, ensuring food safety, and developing stable drug formulations. This document details the experimental protocols used to study these decomposition processes, presents key quantitative data in a structured format, and visualizes the complex reaction pathways.

Core Concepts in Thermal Decomposition of Furans

The thermal decomposition of furan and its derivatives is a complex process involving unimolecular ring-opening, isomerization, and radical chain reactions. The stability of the furan ring is influenced by the nature and position of its substituents. Generally, the decomposition can proceed through several primary pathways:

-

Ring-Opening Isomerization: The furan ring can open to form various open-chain intermediates.[1] This is a significant pathway for furfural.[1]

-

Carbene Intermediates: The formation of carbene intermediates through hydrogen or functional group shifts within the furan ring is another critical decomposition route, particularly for furan itself.[1]

-

Radical Chemistry: The presence of substituents with weak C-H or C-O bonds, such as in 2-furfuryl alcohol and 5-methyl furfural, promotes decomposition through radical mechanisms, which can dominate at lower temperatures compared to unsubstituted furan.[1][2]

The final product distribution depends on factors such as temperature, pressure, and the specific furan derivative being studied. Common decomposition products include carbon monoxide, acetylene, propyne, and ketene.[3][4]

Experimental Methodologies

The study of thermal decomposition of furan derivatives often employs high-temperature reactors coupled with sensitive analytical techniques to identify and quantify the fleeting intermediates and final products.

2.1. Pyrolysis in Flow Reactors

-

Principle: A dilute mixture of the furan derivative in an inert carrier gas (e.g., He or Ar) is passed through a heated tubular reactor. The short residence time in the hot zone allows for the study of the initial decomposition steps.

-

Apparatus: A typical setup consists of a gas delivery system, a high-temperature tubular reactor (often made of silicon carbide), a vacuum chamber, and a detection system.

-

Procedure:

-

A dilute mixture of the furan derivative (typically 0.1-1%) in a buffer gas is prepared.[5]

-

The mixture is passed through a pulsed, heated SiC reactor (e.g., 2-3 cm long, 1 mm diameter).[5]

-

The gas mixture emerging from the reactor is rapidly cooled by expansion into a vacuum, quenching further reactions.[3]

-

The products are then analyzed using techniques like synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) or gas chromatography (GC).[6][7]

-

2.2. Shock Tube Experiments

-

Principle: A shock wave is used to rapidly heat a gas mixture to a high temperature and pressure for a very short and well-defined period. This allows for the study of reaction kinetics under homogenous conditions.

-

Apparatus: A shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.

-

Procedure:

-

A mixture of the furan derivative in a diluent gas (e.g., Argon) is introduced into the driven section.

-

The diaphragm is ruptured, causing a shock wave to propagate through the driven section, rapidly heating and compressing the gas.

-

The reactions are monitored in the region behind the reflected shock wave.[8]

-

Analysis of the products can be performed in-situ using techniques like laser schlieren densitometry or by single-pulse methods where the products are rapidly quenched and analyzed ex-situ.[4][9]

-

2.3. Product Analysis Techniques

-

Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS): This technique is highly effective for the isomeric identification and quantification of pyrolysis products, including reactive intermediates like free radicals.[6][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the different components of the product mixture, which are then identified and quantified by MS.[11]

-

Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify functional groups and specific molecules in the product stream.[12][13]

Quantitative Data on Thermal Decomposition

The following tables summarize key quantitative data from various studies on the thermal decomposition of furan and its derivatives.

Table 1: Thermal Decomposition of Furan

| Temperature Range (K) | Pressure | Rate Constant (k) | Major Products | Reference |

| 1100–1700 | ~20 atm | koverall= 1015.3±0.3 exp[–326(±8) kJ mol–1/RT] s–1 | Carbon monoxide, propyne, allene, acetylene, ketene | [4] |

| 1000–1400 | 1-2 atm | - | Acetylene, ketene, carbon monoxide, propyne, propargyl radical | [3][14] |

Table 2: Thermal Decomposition of 2-Methylfuran (MF)

| Temperature Range (K) | Pressure (Torr) | Key Observations | Major Products | Reference |

| 900–1530 | 30 and 760 | Initiated by unimolecular dissociation to propargyl and acetyl radicals. | Propargyl radical, methyl radical, 1-butyne, carbon monoxide | [6][7] |

| 1600–2300 | 60, 120, and 240 | Multi-channel unimolecular reaction, primarily initiated by carbene formation. | - | [9] |

Table 3: Thermal Decomposition of 2,5-Dimethylfuran (DMF)

| Temperature Range (K) | Overall Density (mol/cm³) | Rate Constant (k) | Major Products | Reference |

| 1070–1370 | ~3 × 10-5 | ktotal = 1016.22exp(−77.5 × 103/RT) s-1 | Carbon monoxide, isomers of C₅H₈, CH₃CO, C₄H₅ | [8] |

Table 4: Thermal Decomposition of Furfural

| Temperature Range (K) | Pressure | Product Distribution | Major Products | Reference |

| 1400–2100 | - | ~75% Furan + CO, ~19% Vinylketene + CO, ~6% CO₂ | Furan, CO, vinylketene, CO₂ | [15] |

| 929–1365 | Low and Atmospheric | - | Carbon monoxide, methane, acetylene, propyne, allene, furan, vinylketene | [16] |

Table 5: Thermal Decomposition of Other Furan Derivatives

| Compound | Temperature Range (K) | Pressure (bar) | Key Observations | Major Products | Reference |

| 2-Furfuryl Alcohol | 923–1223 | 0.04 | Importance of ring-opening isomerization and carbene intermediates. Radical chemistry is significant. | Radicals (methyl, allyl, propargyl), 2-methyl furan, CO | [1] |

| 5-Methyl Furfural | 973–1273 | 0.04 | Ring-opening isomerization and carbene pathways are important. Radical formation is observed. | Radicals (methyl, allyl, propargyl), 6-methyl-2-pyrone, 2-methyl furan, CO | [1] |

| 5-Methyl-2-ethylfuran (5-MEF) | - | - | The main decomposition pathway is the dissociation of the C(6) site on the branched chain. | (5-ethylfuran-2-yl)methyl radical, 2-(5-methylfuran-2-yl)ethyl radicals, 1-(5-methylfuran-2-yl)ethyl radicals | [11] |

Visualizing Decomposition Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the primary thermal decomposition pathways for key furan derivatives.

Caption: Primary thermal decomposition pathway of Furan.

Caption: Initial decomposition steps of 2-Methylfuran.

Caption: Major decomposition channels of 2,5-Dimethylfuran.

Caption: Thermal decomposition pathways of Furfural.

Conclusion

The thermal decomposition of furan derivatives is a multifaceted field of study with implications for various scientific and industrial domains. The reaction pathways are highly dependent on the substitution pattern of the furan ring, with different derivatives favoring molecular or radical-driven decomposition mechanisms. This guide has provided a consolidated resource on the experimental techniques, quantitative kinetic data, and the primary decomposition pathways of several key furan derivatives. The provided information is intended to support researchers, scientists, and drug development professionals in their work with these important heterocyclic compounds. Further research, particularly in elucidating the complex reaction networks and the formation of secondary products, will continue to enhance our understanding of the high-temperature chemistry of furan derivatives.

References

- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetics of pyrolysis of furan - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. resource.aminer.org [resource.aminer.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. High temperature pyrolysis of 2-methyl furan - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates | MDPI [mdpi.com]

- 13. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5-Methyl-2-furonitrile

Introduction

5-Methyl-2-furonitrile is a heterocyclic organic compound that belongs to the furan family. Furans and their derivatives are found in a variety of matrices, including food, environmental samples, and are used as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The presence and concentration of these compounds can significantly influence the chemical and physical properties, quality, and safety of the final products. Therefore, accurate and sensitive analytical methods are crucial for the quantification and characterization of this compound.

This document provides detailed application notes and protocols for the analytical detection of this compound. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are robust and widely used for the analysis of volatile and semi-volatile organic compounds.[2][3]

Analytical Methods Overview

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity, making it an ideal technique for the identification and quantification of volatile and semi-volatile compounds like this compound. This method separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.[2]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. When coupled with detectors such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC provides excellent separation and detection capabilities.[1][3]

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters that can be expected when developing and validating analytical methods for furan derivatives. These values are provided as a general guideline and will require experimental validation for this compound.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |

| Limit of Detection (LOD) | 0.01 - 1 µg/L | 0.1 - 5 µg/L |

| Limit of Quantitation (LOQ) | 0.03 - 3 µg/L | 0.3 - 15 µg/L |

| Linearity (R²) | > 0.995 | > 0.995 |

| Recovery | 85 - 115% | 90 - 110% |

| Precision (%RSD) | < 15% | < 10% |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of structurally related furan derivatives.[2][4]

a. Sample Preparation (Liquid Samples)

-

Liquid-Liquid Extraction (LLE):

-

To 10 mL of a liquid sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the phases.[2]

-

Carefully collect the organic layer containing the analyte.[2]

-

Repeat the extraction process twice more with fresh organic solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.[2]

-

-

Solid-Phase Microextraction (SPME):

-

Place 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add a suitable amount of sodium chloride to increase the ionic strength of the solution.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).

-

Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the sample for a defined period (e.g., 30 minutes) to adsorb the analytes.[5]

-

Desorb the analytes from the fiber in the GC injector.

-

b. GC-MS Conditions

-

GC System: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C[5]

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-300

c. Data Analysis

Identification of this compound will be based on its retention time and the fragmentation pattern in the mass spectrum.[2] Quantification is typically performed using an internal or external standard calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from robust methods used for analogous furan derivatives.[1][3]

a. Sample Preparation

-

For clear liquid samples: Filter through a 0.45 µm syringe filter prior to injection.[3]

-

For complex matrices (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[2][3]

-

Load the sample onto the cartridge.

-

Wash with a weak solvent to remove interferences.

-

Elute the analyte with a stronger solvent (e.g., methanol or acetonitrile).[3]

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

b. HPLC Conditions

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or Mass Spectrometer (MS)[3]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid[3]

-

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: Linear gradient to 90% B

-

15-20 min: Hold at 90% B

-

20-21 min: Linear gradient to 10% B

-

21-25 min: Hold at 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min[3]

-

Detection:

-

DAD: Monitor at the wavelength of maximum absorbance for this compound (to be determined experimentally).

-

MS (ESI):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Scan Range: m/z 50-300

-

-

c. Data Analysis

The identification of this compound is confirmed by its retention time and, if using MS detection, its mass-to-charge ratio. Quantification is achieved by comparing the peak area to a calibration curve prepared from standards of known concentrations.

Visualizations

Caption: GC-MS analysis workflow for this compound.

Caption: HPLC analysis workflow for this compound.

References

Application Note: Analysis of 5-Methyl-2-furonitrile by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyl-2-furonitrile is a heterocyclic organic compound with applications in chemical synthesis and potentially in the development of new pharmaceutical agents. Accurate and reliable quantification of this compound is crucial for research, development, and quality control purposes. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive analytical method for the determination of this compound. This application note provides a detailed protocol for its analysis, leveraging methodologies established for structurally similar furan derivatives.

The high volatility of this compound makes it an ideal candidate for analysis by GC-MS, particularly when coupled with headspace (HS) or solid-phase microextraction (SPME) sample introduction techniques. These methods allow for the efficient extraction and concentration of the analyte from various sample matrices, leading to high sensitivity and specificity.

Experimental Protocols

This section details the recommended methodologies for the analysis of this compound using GC-MS. The protocol is based on established methods for furan derivatives and should be validated for the specific matrix of interest.[1][2]

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the required sensitivity. For liquid samples, direct injection or headspace analysis are common. For more complex matrices or when lower detection limits are required, solid-phase microextraction (SPME) is recommended.[1]

2.1.1. Standard Solution Preparation

Prepare a stock solution of this compound in a suitable volatile organic solvent such as methanol or dichloromethane. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range.

2.1.2. Headspace (HS) Sample Preparation

-

Place a known volume or weight of the sample into a headspace vial.

-

For liquid samples, dilution with a suitable solvent may be necessary. For solid samples, a solvent can be added to aid in the volatilization of the analyte.

-

Seal the vial tightly with a septum and cap.

-

Incubate the vial at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Using a gas-tight syringe, withdraw a known volume of the headspace gas and inject it into the GC-MS system.

2.1.3. Solid-Phase Microextraction (SPME) Sample Preparation

-

Place a known volume or weight of the sample into a headspace vial. The addition of a saturated salt solution (e.g., NaCl) can improve the extraction efficiency for aqueous samples.[2]

-

Seal the vial.

-

Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace of the sample for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 40-60°C) with agitation.

-

Retract the fiber and immediately insert it into the GC inlet for thermal desorption of the analyte onto the column.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis of this compound, based on methods for similar compounds.[1][2] Optimization may be required for specific instrumentation and applications.

| Parameter | Recommended Condition |

| Gas Chromatograph | |

| GC System | Agilent 7890B GC or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or Rxi-624Sil MS (30 m x 0.25 mm, 1.40 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.2 mL/min) |

| Inlet Mode | Split (e.g., 10:1 or 20:1 split ratio) or Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature 40°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Full Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification |

Data Presentation